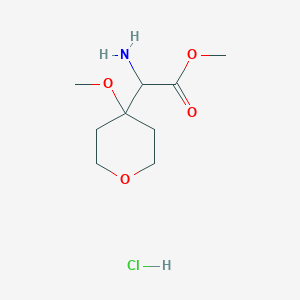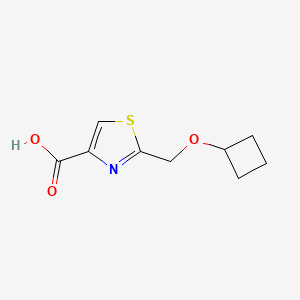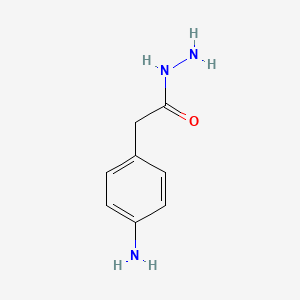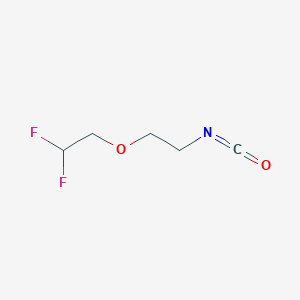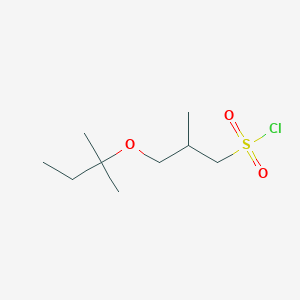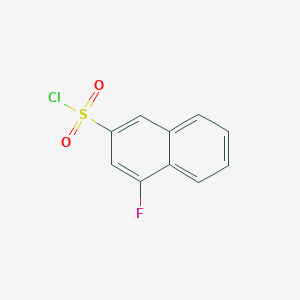
2-Azido-1,3,5-trifluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-1,3,5-trifluorobenzene is an organic compound with the molecular formula C6H2F3N3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an azido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1,3,5-trifluorobenzene typically involves the azidation of 1,3,5-trifluorobenzene. One common method is the nucleophilic substitution reaction where 1,3,5-trifluorobenzene is treated with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of a fluorine atom with an azido group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-1,3,5-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF or DMSO.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Applications De Recherche Scientifique
2-Azido-1,3,5-trifluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2-Azido-1,3,5-trifluorobenzene largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trifluorobenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.
2-Azido-1,2,3-trifluorobenzene: Similar structure but different substitution pattern, which can lead to different reactivity and applications.
Uniqueness
2-Azido-1,3,5-trifluorobenzene is unique due to the combination of azido and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it particularly useful in click chemistry and other applications where both azido and fluorine functionalities are desirable.
Propriétés
Formule moléculaire |
C6H2F3N3 |
|---|---|
Poids moléculaire |
173.10 g/mol |
Nom IUPAC |
2-azido-1,3,5-trifluorobenzene |
InChI |
InChI=1S/C6H2F3N3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H |
Clé InChI |
SZTLXSATMGILQF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)N=[N+]=[N-])F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13559867.png)
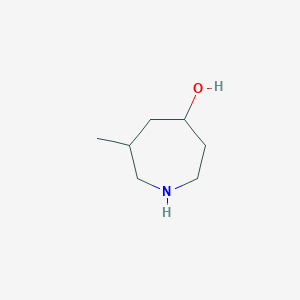

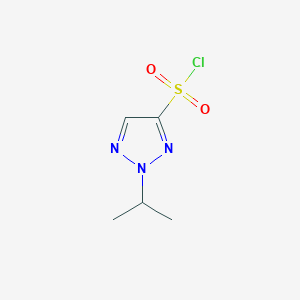
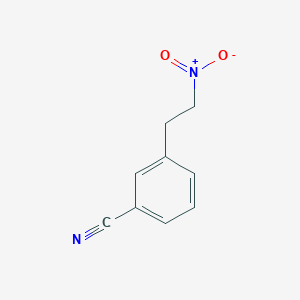
![1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride](/img/structure/B13559895.png)


